molecular formula C8H10BrNOS B1377174 1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-one hydrobromide CAS No. 1427380-94-6

1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-one hydrobromide

Cat. No.: B1377174
CAS No.: 1427380-94-6
M. Wt: 248.14 g/mol
InChI Key: NZBXQWWIUIVBPL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-one hydrobromide typically involves the reaction of cyclopropylamine with thioamide under specific conditions to form the thiazole ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium hydroxide (KOH). The final product is then treated with hydrobromic acid to obtain the hydrobromide salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that thiazole derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, compounds similar to 1-(2-cyclopropyl-1,3-thiazol-5-yl)ethan-1-one have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study demonstrated that certain thiazole derivatives possess potent antibacterial properties, suggesting their potential use in treating infections caused by resistant bacterial strains .

Antifungal Activity

In addition to antibacterial properties, thiazole derivatives have also been assessed for antifungal activity. Compounds have been tested against pathogenic fungi, revealing promising results that support their application in antifungal therapies .

Anti-inflammatory Effects

Thiazoles are recognized for their anti-inflammatory properties. Specific derivatives have been evaluated for their ability to inhibit inflammatory pathways, making them candidates for developing anti-inflammatory medications. Studies have shown that these compounds can reduce inflammation markers in vitro and in vivo models .

Anticancer Potential

The anticancer properties of thiazole derivatives are another area of active research. Compounds related to 1-(2-cyclopropyl-1,3-thiazol-5-yl)ethan-1-one have been investigated for their ability to inhibit cancer cell proliferation across various cell lines. Notably, some derivatives demonstrated significant cytotoxicity against melanoma and other cancer types while exhibiting minimal toxicity to normal cells .

Synthesis and Characterization

A comprehensive study focused on synthesizing novel thiazole derivatives highlighted the effectiveness of using cyclopropyl groups to enhance biological activity. The synthesized compounds were characterized using spectroscopic methods such as NMR and mass spectrometry, confirming their structures and purities .

In Vivo Studies

In vivo studies assessing the anti-inflammatory effects of thiazole derivatives showed a marked reduction in edema in animal models when treated with these compounds. This suggests a mechanism of action that could be harnessed for therapeutic interventions in inflammatory diseases .

Biological Activity

1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-one hydrobromide is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C8H10BrN2OS
  • SMILES Notation : CC(C1=CSC(=N1)C2CC2)O
  • InChI : InChI=1S/C8H10BrN2OS/c1-7(10)8(9)6-4-11-5(3-6)2-1/h4-5H,1-3H2

This compound features a cyclopropyl group attached to a thiazole ring, which is significant for its biological activity.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiazole moieties exhibit significant activity against various bacterial strains. For instance, studies have shown that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values often in the low micromolar range .

CompoundTarget BacteriaMIC (µg/mL)
1Staphylococcus aureus4.51
2Escherichia coli3.92
3Candida albicans4.01

Anticancer Activity

Thiazoles are also recognized for their anticancer potential. The presence of specific substituents on the thiazole ring can enhance cytotoxicity against various cancer cell lines. For example, compounds similar to this compound have shown IC50 values in the range of 10–30 µM against human glioblastoma and melanoma cell lines .

Case Study : A study evaluated a series of thiazole derivatives where one compound exhibited an IC50 value of 18 µM against A431 cells, indicating potent anticancer activity .

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been explored in various models. Compounds similar to this compound were tested for their ability to prevent seizures in animal models, showing promising results with protective indices indicating a favorable safety profile .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is highly dependent on their structural features. Key factors influencing activity include:

  • Substituents on the Thiazole Ring : Electron-donating groups (e.g., methyl groups) at specific positions enhance cytotoxicity.
  • Ring Size and Configuration : The cyclopropyl ring contributes to the overall stability and interaction with biological targets.

For instance, modifications at the 4-position of the thiazole ring have been shown to significantly affect both antimicrobial and anticancer activities .

Properties

IUPAC Name

1-(2-cyclopropyl-1,3-thiazol-5-yl)ethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS.BrH/c1-5(10)7-4-9-8(11-7)6-2-3-6;/h4,6H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBXQWWIUIVBPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(S1)C2CC2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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